1-methyl-1H-indole-3-carbohydrazide

Overview

Description

“1-methyl-1H-indole-3-carbohydrazide” is a derivative of indole . Indole derivatives are key intermediates for the preparation of biologically active compounds and indole alkaloids . They are important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .

Synthesis Analysis

The synthesis of indole derivatives often involves the condensation of indole-3-carboxaldehyde with other compounds . For example, 1-Methylindole-3-carboxaldehyde can yield Schiff base on condensation with 2-hydroxybenzohydrazide .

Molecular Structure Analysis

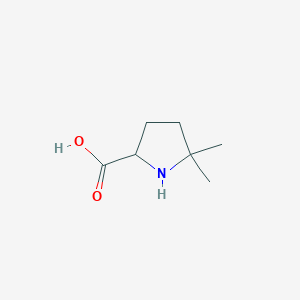

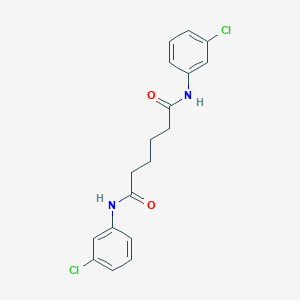

The molecular formula of “1-methyl-1H-indole-3-carbohydrazide” is C10H11N3O . The molecule is planar and its InChI code is 1S/C10H11N3O/c1-13-6-8 (10 (14)12-11)7-4-2-3-5-9 (7)13/h2-6H,11H2,1H3, (H,12,14) .

Chemical Reactions Analysis

Indole-3-carboxaldehyde derivatives, which “1-methyl-1H-indole-3-carbohydrazide” is a part of, have been known to undergo various chemical reactions . For instance, the Knoevenagel condensation of indole-3-carboxaldehyde with malononitrile or ethyl cyanoacetate forms an adduct product, followed by dehydration .

Physical And Chemical Properties Analysis

“1-methyl-1H-indole-3-carbohydrazide” has a molecular weight of 189.21 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound is solid at room temperature .

Scientific Research Applications

Anti-cholinesterase Activity in Alzheimer's Disease Treatment : A study discussed the synthesis of carbohydrazide indole-isoxazole hybrid derivatives, which showed significant in vitro anti-cholinesterase activity. This activity is important in the treatment of Alzheimer's disease, as inhibiting acetylcholinesterase increases acetylcholine levels in the synaptic cleft, aiding in cognitive function (Mirfazli et al., 2018).

Synthesis and Characterization for Chemical Studies : Another study focused on the synthesis and characterization of N′-alkylidene/cycloalkylidene derivatives of 5-methyl-3-phenyl-1H-indole-2-carbohydrazide. These compounds were analyzed using various spectroscopic methods, contributing to the field of organic chemistry and molecular structure studies (Kaynak et al., 2005).

Antioxidant and Anticholinesterase Properties : Research on 4,6-dimethoxy-1H-indole-2-carbohydrazides revealed their potential as antioxidants. These compounds were also evaluated for their acetylcholinesterase and butyrylcholinesterase inhibition properties, which are relevant in neurodegenerative disease research (Bingul et al., 2019).

α-Amylase Inhibition in Diabetes Management : A study synthesized derivatives of indole carbohydrazide and evaluated them for their α-amylase inhibitory potential. This is particularly important in diabetes management, as α-amylase inhibitors can regulate blood sugar levels (Noreen et al., 2017).

Antineoplastic Activity : Indole derivatives containing 1,3,4-oxadiazole and 1,2,4-triazole units were synthesized using 1-(4-methoxybenzyl)-1H-indole-3-carbohydrazide as a key intermediate. Some of these compounds were evaluated for their antineoplastic (anti-cancer) activity (Farghaly et al., 2012).

Serotonin Receptor Antagonism in Cognitive Disorders : One study reported the development of a novel 5-hydroxytryptamine-6 receptor (5-HT6R) antagonist using 3-(piperazinylmethyl) indole derivatives, which is significant for treating cognitive disorders like Alzheimer's disease (Nirogi et al., 2017).

Antioxidant and Antimicrobial Activities : Schiff bases containing indole moiety and their derivatives were synthesized and screened for antioxidant and antimicrobial activities. These compounds have potential applications in the development of new therapeutic agents (Saundane & Mathada, 2015).

Corrosion Inhibition : 3-Amino alkylated indoles, including N-((1H-indol-3-yl)(phenyl)methyl)-N-ethylethanamine, were studied for their efficacy as corrosion inhibitors for mild steel in acidic environments. This has implications in materials science and industrial applications (Verma et al., 2016).

Mechanism of Action

Target of Action

1-Methyl-1H-indole-3-carbohydrazide, like many indole derivatives, is known to interact with multiple receptors . The indole scaffold has been found in many important synthetic drug molecules, which bind with high affinity to these receptors . This broad-spectrum interaction makes it a valuable compound for developing new useful derivatives .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes in cellular processes .

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities . For example, some indole derivatives have shown inhibitory activity against influenza A , suggesting that they may interfere with viral replication pathways.

Pharmacokinetics

The pharmacokinetics of indole derivatives can vary widely depending on their chemical structure .

Result of Action

Some indole derivatives have demonstrated potent antiviral activity, with ic50 values ranging from 04 to 21 μg/mL against Coxsackie B4 virus . This suggests that 1-Methyl-1H-indole-3-carbohydrazide may also have significant biological effects.

Action Environment

The action, efficacy, and stability of 1-Methyl-1H-indole-3-carbohydrazide can be influenced by various environmental factors. For example, the compound’s activity may be affected by pH, temperature, and the presence of other substances . .

properties

IUPAC Name |

1-methylindole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-13-6-8(10(14)12-11)7-4-2-3-5-9(7)13/h2-6H,11H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMYZDVOJRUTMEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356124 | |

| Record name | 1-methyl-1H-indole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-1H-indole-3-carbohydrazide | |

CAS RN |

56559-62-7 | |

| Record name | 1-methyl-1H-indole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-indole-3-carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(azepan-1-ylsulfonyl)phenyl]-2,4-dichlorobenzamide](/img/structure/B185590.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide](/img/structure/B185601.png)

![N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B185609.png)

![1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]](/img/structure/B185613.png)